molecular formula C78H126N30O18S4 B549172 Iseganan CAS No. 257277-05-7

Iseganan

货号: B549172
CAS 编号: 257277-05-7
分子量: 1900.3 g/mol
InChI 键: GUCYBPFJNGVFEB-XELKFLSISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

依塞甘是一种合成的蛋白聚糖,属于最初从猪白细胞中分离出的溶解肽。它主要用于治疗和预防口腔粘膜炎,这是癌症治疗的常见副作用。 口腔粘膜炎发生时,口腔内迅速生长的上皮细胞被破坏,导致疼痛性溃疡和感染风险增加 .

准备方法

合成路线和反应条件

依塞甘通过固相肽合成 (SPPS) 合成。该过程从第一个氨基酸连接到树脂开始,然后依次添加受保护的氨基酸。肽链逐个步骤延长,每个氨基酸添加都涉及去保护和偶联反应。 最后将肽从树脂上切割并纯化 .

工业生产方法

依塞甘的工业生产涉及大规模 SPPS,该方法是自动化的,以确保高产率和纯度。该过程包括严格的质量控制措施,以验证肽的序列和结构。 最终产品经冻干得到稳定的干粉,适用于药物制剂 .

化学反应分析

反应类型

依塞甘在其合成过程中主要发生肽键形成。 由于其肽的性质,它不参与氧化、还原或取代等典型的有机反应 .

常用试剂和条件

主要形成的产物

形成的主要产物是依塞甘的线性肽链,然后在纯化过程中折叠成其活性构象 .

科学研究应用

作用机制

依塞甘通过破坏细菌细胞膜发挥其抗菌作用。它靶向革兰氏阴性和革兰氏阳性细菌,以及白色念珠菌。该肽附着在这些病原体的脂质膜上,导致膜破坏和细胞死亡。 这种机制很快,并且在临床研究中没有显示出耐药性 .

相似化合物的比较

依塞甘与其他抗菌肽相比是独特的,因为它具有广谱活性并在生物体液中稳定。类似的化合物包括:

    蛋白聚糖: 天然存在的具有类似抗菌特性的肽。

    防御素: 另一类在人和其它生物体中发现的抗菌肽。

    抗菌肽: 具有广泛抗菌活性的肽.

依塞甘由于其合成来源而脱颖而出,这使得可以精确控制其序列和结构,从而增强其稳定性和功效 .

生物活性

Iseganan, a synthetic antimicrobial peptide, has garnered attention for its potential therapeutic applications, particularly in preventing oral mucositis and treating various bacterial infections. This article provides a comprehensive overview of its biological activity, supported by clinical trial data, mechanisms of action, and case studies.

Overview of this compound

This compound (also known as IB-367) is primarily developed for the prevention of oral mucositis (OM), a painful inflammation and ulceration of the mucous membranes in the mouth, often a side effect of chemotherapy and radiation therapy. Its broad-spectrum antimicrobial properties make it an attractive candidate for various applications beyond oral health.

This compound exerts its antimicrobial effects through several mechanisms:

  • Membrane Disruption : this compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis.
  • Broad Spectrum Activity : It is effective against both Gram-positive and Gram-negative bacteria, as well as fungi and yeasts .
  • Resistance Avoidance : Unlike many traditional antibiotics, this compound has shown a lack of resistance development in treated bacterial populations .

Oral Mucositis Prevention

A pivotal phase III trial assessed the efficacy of this compound HCl in preventing radiation therapy-associated oral mucositis. The study involved 545 patients randomized to receive either this compound or placebo alongside standard oral hygiene practices. Key findings included:

  • Incidence Reduction : Only 2% of patients receiving standard care alone remained free from ulcerative OM compared to 9% in both the this compound and placebo groups (p = 0.049) .
  • Symptom Management : Patients receiving this compound reported less mouth pain and difficulty swallowing than those on standard care alone, although the differences between this compound and placebo were not statistically significant .

Other Applications

This compound has also been investigated for its potential in treating ventilator-associated pneumonia and chronic lung infections in cystic fibrosis patients. Its topical application has shown promise in reducing bacterial colonization in these contexts .

Case Studies

  • Oral Mucositis in Cancer Patients :
    • A study highlighted that this compound significantly alleviated symptoms associated with oral mucositis in patients undergoing chemotherapy, improving their quality of life during treatment .
  • Ventilator-Associated Pneumonia :
    • In clinical settings, this compound's nebulization demonstrated effectiveness against common pathogens responsible for ventilator-associated pneumonia, showcasing its versatility as an antimicrobial agent .

Comparative Efficacy Against Bacterial Strains

The following table summarizes the efficacy of this compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Efficacy Observations
Staphylococcus aureus< 10 µg/mLHighly susceptible; effective at low concentrations
Pseudomonas aeruginosa< 20 µg/mLModerate susceptibility; requires higher doses
Escherichia coli< 15 µg/mLEffective against common strains

Safety Profile

This compound has demonstrated a favorable safety profile in clinical trials. Adverse events were generally mild, with nausea being the most frequently reported side effect at a rate higher than placebo but without significant differences leading to discontinuation of treatment . Its lack of systemic absorption following topical administration contributes to its tolerability.

Future Directions

Ongoing research aims to further explore the applications of this compound, including its potential use in combination therapies with other antibiotics to enhance efficacy against resistant strains. Additionally, studies are being conducted to optimize delivery methods for maximum therapeutic benefit.

属性

CAS 编号

257277-05-7

分子式

C78H126N30O18S4

分子量

1900.3 g/mol

IUPAC 名称

(1R,4S,7R,12R,15S,18R,21S,24S,30S)-N-[(2S)-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-7-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-21-benzyl-24,30-bis(3-carbamimidamidopropyl)-4-[(4-hydroxyphenyl)methyl]-3,6,14,17,20,23,26,29,32-nonaoxo-15-propan-2-yl-9,10,34,35-tetrathia-2,5,13,16,19,22,25,28,31-nonazabicyclo[16.14.4]hexatriacontane-12-carboxamide

InChI

InChI=1S/C78H126N30O18S4/c1-39(2)28-49(99-57(111)32-93-56(110)31-94-63(115)45(79)16-10-24-89-75(81)82)66(118)103-53-36-128-130-38-55(72(124)107-60(40(3)4)73(125)96-34-58(112)97-46(62(80)114)17-11-25-90-76(83)84)106-74(126)61(41(5)6)108-71(123)54-37-129-127-35-52(104-68(120)51(102-70(53)122)30-43-20-22-44(109)23-21-43)69(121)100-47(18-12-26-91-77(85)86)64(116)95-33-59(113)98-48(19-13-27-92-78(87)88)65(117)101-50(67(119)105-54)29-42-14-8-7-9-15-42/h7-9,14-15,20-23,39-41,45-55,60-61,109H,10-13,16-19,24-38,79H2,1-6H3,(H2,80,114)(H,93,110)(H,94,115)(H,95,116)(H,96,125)(H,97,112)(H,98,113)(H,99,111)(H,100,121)(H,101,117)(H,102,122)(H,103,118)(H,104,120)(H,105,119)(H,106,126)(H,107,124)(H,108,123)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-/m0/s1

InChI 键

GUCYBPFJNGVFEB-XELKFLSISA-N

SMILES

CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N

手性 SMILES

CC(C)C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N

规范 SMILES

CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N

Key on ui application

Antibacterial.

Key on ui other cas no.

257277-05-7

序列

H-Arg-Gly-Gly-Leu-Cys(1)-Tyr-Cys(2)-Arg-Gly-Arg-Phe-Cys(2)-Val-Cys(1)-Val-Gly-Arg-NH2

来源

Synthetic

储存

-20°C

同义词

Antimicrobial peptide IB-367;  Iseganan [INN];  UNII-Q9SAI36COS;  Q9SAI36COS;  CHEMBL2110753; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iseganan
Reactant of Route 2
Iseganan
Reactant of Route 3
Iseganan
Reactant of Route 4
Iseganan
Reactant of Route 5
Iseganan
Reactant of Route 6
Iseganan

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。